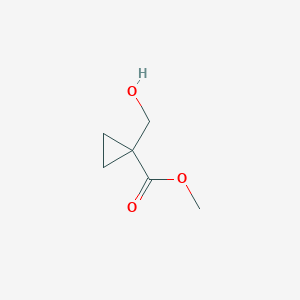

Methyl 1-(hydroxymethyl)cyclopropanecarboxylate

描述

Methyl 1-(hydroxymethyl)cyclopropanecarboxylate (CAS: 88157-42-0) is a cyclopropane derivative with the molecular formula C₆H₁₀O₃ and molecular weight 130.14 g/mol. It features a hydroxymethyl (-CH₂OH) substituent and a methyl ester group attached to the cyclopropane ring. This compound is primarily used in research settings as a synthetic intermediate, particularly in pharmaceutical and agrochemical applications . Its structural uniqueness lies in the strained cyclopropane ring, which confers reactivity useful in ring-opening reactions and cycloadditions.

属性

IUPAC Name |

methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-9-5(8)6(4-7)2-3-6/h7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNAXTUVFOXHTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40629077 | |

| Record name | Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88157-42-0 | |

| Record name | Cyclopropanecarboxylic acid, 1-(hydroxymethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88157-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism and Conditions

The foundational method for synthesizing cyclopropane carboxylates involves halogenation of 1,2-bis(trimethylsiloxy)-cyclobut-1-ene derivatives. In this approach, bromine or chlorine is introduced at low temperatures (-30°C to -40°C) in aprotic solvents like methylene chloride or i-pentane. For example, bromination of 46 g (0.2 mol) of 1,2-bis(trimethylsiloxy)-cyclobut-1-ene with 32 g (0.2 mol) bromine in i-pentane at -40°C yields 1-hydroxy-cyclopropane-1-carboxylic acid after hydrolysis with 5% aqueous sodium hydroxide. This intermediate is subsequently esterified with methanol under acidic conditions to form the methyl ester.

Key parameters:

Yield Optimization

Yields reach 90% when stoichiometric halogen is added dropwise over 15–30 minutes. Scaling this method to 0.2 mol scales maintains efficiency, with crystallization from xylene yielding colorless crystals (m.p. 105–107°C).

Nitrosation Using Sulfuric Acid and Sodium Nitrite

Protocol and Intermediate Isolation

A alternative route involves nitrosation of precursor compounds in sulfuric acid. For instance, dissolving 1,200 g (10.4 mol) of an unspecified cyclopropane precursor in 12 L of sulfuric acid (1.0 eq), followed by slow addition of sodium nitrite (793.5 g, 11.5 mol) at 0–5°C, yields Methyl 1-hydroxy-1-cyclopropanecarboxylate at 75.5% after refluxing in 35 L sulfuric acid. While this method targets a structural isomer (CAS 33689-29-1), adapting the protocol to introduce a hydroxymethyl group via alkylation or hydroxylation could yield the desired compound.

Limitations and Adjustments

- Side Reactions : Nitrosation at elevated temperatures risks decarboxylation.

- Workup : Ethyl acetate extraction and magnesium sulfate drying are critical for isolating the ester.

Transesterification of Cyclopropane Lactones

Lactone Formation and Esterification

US Patent 3,723,469A details the synthesis of chrysanthemic acid derivatives via lactone intermediates. For example, treating trans-3,3-dimethyl-2-formyl cyclopropane-1-carboxylic acid methyl ester with sodium methoxide in methanol induces lactone formation, which is hydrolyzed to cis-3,3-dimethyl-2-(dihydroxymethyl) cyclopropane-1-carboxylic acid. While this method focuses on chrysanthemates, substituting the dimethyl groups with hydroxymethyl could align with the target compound’s structure.

Industrial Scalability

- Catalyst : Sodium methoxide (1–2 eq) in methanol at 70°C achieves complete transesterification in 2–4 hours.

- Purification : Crystallization from aqueous ethanol (10% water) removes byproducts, yielding >95% purity.

Comparative Analysis of Preparation Methods

Key Observations :

- Halogenation offers the highest yield but requires cryogenic conditions.

- Transesterification is optimal for industrial-scale production due to milder conditions.

化学反应分析

Types of Reactions

Methyl 1-(hydroxymethyl)cyclopropanecarboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

Oxidation: Produces methyl 1-(carboxymethyl)cyclopropanecarboxylate.

Reduction: Produces methyl 1-(hydroxymethyl)cyclopropanol.

Substitution: Produces various substituted cyclopropane derivatives depending on the nucleophile used.

科学研究应用

Synthesis Overview

Organic Synthesis

Methyl 1-(hydroxymethyl)cyclopropanecarboxylate serves as an important intermediate in organic synthesis. It is utilized in the preparation of various derivatives and complex molecules. For instance, it can be used to produce novel cyclopropane derivatives which are valuable in pharmaceutical research .

Medicinal Chemistry

The compound has been studied for its potential as a building block in drug discovery. Its structural features allow for modifications that can enhance biological activity. Research indicates that derivatives of cyclopropane compounds exhibit promising results as inhibitors for various targets, including the anaplastic lymphoma kinase (ALK), which is significant in cancer therapy .

Case Study: ALK Inhibitors Development

A study focused on the development of selective ALK inhibitors incorporated methyl cyclopropanecarboxylate derivatives into their design. This approach demonstrated improved selectivity and potency compared to existing compounds, highlighting the utility of this compound in medicinal applications .

Agrochemical Applications

This compound has potential applications in agrochemicals, particularly as a precursor for the synthesis of insecticides or herbicides. The cyclopropane structure is known to enhance the biological activity of pesticides, making it a candidate for further exploration in agricultural chemistry .

作用机制

The mechanism of action of Methyl 1-(hydroxymethyl)cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclopropane ring can interact with enzymes and receptors, modulating their activity .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural differences and similarities with analogous cyclopropane carboxylates:

Key Observations:

Ethyl esters (e.g., Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate) exhibit higher molecular weights and altered solubility profiles due to increased hydrophobicity . Halogenated derivatives (e.g., Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate) show significant increases in molecular weight and reactivity, often used in pesticidal applications .

Synthetic Utility :

- This compound is synthesized via nucleophilic substitution or esterification, similar to methods described for Methyl 1-hydroxycyclopropanecarboxylate (e.g., using cesium carbonate in acetonitrile) .

- Halogenated analogs require specialized reagents, such as chloromethyl chlorosulfate, to introduce chloro groups .

Physical and Chemical Properties

- Boiling/Melting Points :

- Solubility :

- Hydroxymethyl and hydroxy substituents improve water solubility compared to halogenated or alkylated derivatives.

生物活性

Methyl 1-(hydroxymethyl)cyclopropanecarboxylate is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound features a cyclopropane ring, which is known for its strain and reactivity. The presence of the hydroxymethyl group enhances its potential for biological interactions, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with various biomolecules, including enzymes and receptors, modulating their activity and function. The specific mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially altering metabolic pathways.

- Antimicrobial Activity : Similar cyclopropane derivatives have shown promise as antimicrobial agents by disrupting bacterial cell walls or inhibiting essential bacterial enzymes .

- Antitumor Properties : Research indicates that cyclopropane derivatives can exhibit antitumor activity by inducing apoptosis in cancer cells .

Case Studies

- Antitumor Activity : A study investigated the effects of cyclopropane derivatives on human leukemia cell lines. This compound demonstrated significant inhibition of cell proliferation without cytotoxic effects on normal cells .

- Enzyme Interaction : Another research effort focused on the interaction of this compound with SARS-CoV-2 proteases, revealing that similar cyclopropane derivatives could serve as effective inhibitors, which may be beneficial in antiviral drug development .

- Mechanistic Studies : Investigations into the mechanism of action revealed that the compound might inhibit key metabolic enzymes through covalent modification, leading to altered cellular metabolism and potential therapeutic effects against diseases like cancer and viral infections .

Biological Activity Table

常见问题

Q. How do steric and electronic effects influence the reactivity of the hydroxymethylcyclopropane moiety?

- Methodological Answer : Steric effects are analyzed by comparing reaction rates of this compound with bulkier analogs (e.g., tert-butyl substituents). Electronic effects are studied via Hammett constants or by introducing electron-withdrawing/donating groups. Spectroscopic data (NMR chemical shifts) and computational charge distribution maps provide mechanistic insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。